molecular formula C6H8O3 B8266475 (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid

(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid

Cat. No.: B8266475
M. Wt: 128.13 g/mol
InChI Key: OWRKSSDYRPRYGL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is a chiral compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by hydrolysis and decarboxylation steps . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like palladium or rhodium complexes are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivities. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    (2S)-3,6-dihydro-2H-pyran-2-carboxylic Acid: The enantiomer of the compound, which may have different biological activities and properties.

    2H-Pyran-2-carboxylic Acid: Lacks the chiral center and may have different reactivity and applications.

    3,6-Dihydro-2H-pyran-4-carboxylic Acid:

Uniqueness: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its enantiomers and structural isomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKSSDYRPRYGL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCO[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.